molecular formula C9H13NO2 B1581359 4-[(2S)-2-amino-3-hydroxypropyl]phenol CAS No. 5034-68-4

4-[(2S)-2-amino-3-hydroxypropyl]phenol

Cat. No. B1581359
CAS RN: 5034-68-4
M. Wt: 167.2 g/mol
InChI Key: DBLDQZASZZMNSL-QMMMGPOBSA-N
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Description

“4-[(2S)-2-amino-3-hydroxypropyl]phenol” is a chemical compound also known as L-Tyrosinol . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is found in Acer barbinerve .


Synthesis Analysis

While specific synthesis methods for “4-[(2S)-2-amino-3-hydroxypropyl]phenol” were not found, a general method for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .


Molecular Structure Analysis

The molecular structure of “4-[(2S)-2-amino-3-hydroxypropyl]phenol” can be represented by the canonical SMILES C1=CC(=CC=C1CC(CO)N)O and the isomeric SMILES C1=CC(=CC=C1CC@@HN)O .


Physical And Chemical Properties Analysis

“4-[(2S)-2-amino-3-hydroxypropyl]phenol” is a very strong basic compound . Its molecular weight is approximately 167.095 daltons .

Scientific Research Applications

Selective Synthesis Catalysis

4-[(2S)-2-amino-3-hydroxypropyl]phenol and related compounds have been studied for their role in selective synthesis processes. For instance, Komiyama (1989) demonstrated the use of hydroxypropyl cyclodextrins as catalysts for the para-selective hydroxymethylation of phenol by formaldehyde, highlighting the compound's importance in chemical selectivity enhancements (Komiyama, 1989).

Antimicrobial and Antidiabetic Activities

Studies on derivatives of 4-aminophenol, which include 4-[(2S)-2-amino-3-hydroxypropyl]phenol, have shown broad-spectrum antimicrobial and antidiabetic activities. Rafique et al. (2022) synthesized and characterized derivatives of 4-aminophenol, demonstrating significant inhibition of various bacterial strains and notable antidiabetic properties, showcasing the potential of these compounds in pharmacological applications (Rafique et al., 2022).

Enzymatic and Biochemical Studies

Research has also delved into understanding the biochemical interactions and enzymatic functions involving phenol derivatives. For example, Xiong et al. (2006) explored the phenol binding site of UDP-glucuronosyltransferase 1A10 using a derivative of 4-aminophenol, providing insights into the molecular interactions and catalytic activity of this enzyme (Xiong et al., 2006).

Redox Reactions and Enzyme Studies

The redox properties of enzymes interacting with phenolic compounds have been a subject of study. Boll et al. (2001) investigated 4-Hydroxybenzoyl-CoA reductase, a molybdenum cofactor-containing enzyme, which is vital in the anaerobic metabolism of phenolic compounds. This research contributes to our understanding of the enzymatic reduction of phenolic hydroxyl groups (Boll et al., 2001).

Supramolecular Chemistry

In the field of supramolecular chemistry, phenol derivatives have been utilized in the synthesis of complex structures. Xie et al. (2005) synthesized a novel alcohol and phenol-containing polyamine ligand, demonstrating its ability to form mononuclear complexes with Co(III) and Cu(II), highlighting the versatility of these compounds in forming intricate molecular architectures (Xie et al., 2005).

Environmental and Material Sciences

In environmental and material sciences, derivatives of 4-aminophenol have been explored for their potential in various applications. For example, the potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium was studied by Bisaillon et al. (1993), providing insights into the microbial transformation of phenolic compounds under methanogenic conditions (Bisaillon et al., 1993).

properties

IUPAC Name

4-[(2S)-2-amino-3-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDQZASZZMNSL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198381
Record name Tyrosinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Tyrosinol

CAS RN

5034-68-4
Record name Tyrosinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2S)-2-amino-3-hydroxypropyl]phenol
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Reactant of Route 6
4-[(2S)-2-amino-3-hydroxypropyl]phenol

Citations

For This Compound
3
Citations
R Sathya, S Thamotharan - International Journal of Quantum …, 2015 - Wiley Online Library
Aminoacyl tRNA synthetases are novel antibacterial drug target because of their important role in protein synthesis. In this study, we performed high throughput virtual screening of …
Number of citations: 12 onlinelibrary.wiley.com
BA Johns, T Kawasuji, JG Weatherhead… - Journal of medicinal …, 2013 - ACS Publications
We report herein the discovery of the human immunodeficiency virus type-1 (HIV-1) integrase inhibitors dolutegravir (S/GSK1349572) (3) and S/GSK1265744 (4). These drugs stem …
Number of citations: 208 pubs.acs.org
E Barçante - 2015 - arca.fiocruz.br
O atual cenário da Biologia Computacional conta com o know-how de diversas áreas tecnológicas voltadas para informação, computação e, especialmente, para construção e uso de …
Number of citations: 3 www.arca.fiocruz.br

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